Cas no 2253-44-3 (Phosphorodithioic acid,O,O-dibutyl ester)
2253-44-3 structure
Product Name:Phosphorodithioic acid,O,O-dibutyl ester
CAS No:2253-44-3
MF:C8H19O2PS2
MW:242.339020967484
CID:250271
PubChem ID:35228
Update Time:2025-04-19
Phosphorodithioic acid,O,O-dibutyl ester Chemical and Physical Properties
Names and Identifiers
-
- Phosphorodithioic acid,O,O-dibutyl ester
- O,O-dibutyl hydrogen phosphorodithioate
- BRN 1100903
- Butyl phosphorodithioate ((BuO)2(HS)PS) (6CI,7CI)
- Dibutyl dithiophosphate
- Dibutyl phosphorodithioate
- mercury bis(O,O-dibutyl phosphorodithioate)
- O,O-Dibutyl dithiophosphate
- O,O-Dibutyl hydrogen dithiophosphate
- O,O-Dibutyl phosphorodithioate
- sodium
- zinc bis(O,O-dibutyl phosphorodithioate)
- dibutoxy-sulfanyl-sulfanylidene-lambda5-phosphane
- NS00083487
- 4-01-00-01537 (Beilstein Handbook Reference)
- 28470-47-5
- Phosphorodithioic acid, O,O-dibutyl ester
- EINECS 218-848-7
- SCHEMBL1050806
- Butyl phosphorodithioate ((BuO)2(HS)PS)
- DTXSID00863970
- dibutoxy-sulfanyl-sulfanylidenephosphorane
- dibutyldithiophosphoric acid
- 2253-44-3
-
- Inchi: 1S/C8H19O2PS2/c1-3-5-7-9-11(12,13)10-8-6-4-2/h3-8H2,1-2H3,(H,12,13)
- InChI Key: XPRULOZMJZDZEF-UHFFFAOYSA-N
- SMILES: SP(OCCCC)(OCCCC)=S
Computed Properties
- Exact Mass: 242.05657
- Monoisotopic Mass: 242.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 8
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.6A^2
- XLogP3: 4.2
Experimental Properties
- Boiling Point: 303.7°Cat760mmHg
- Flash Point: 137.4°C
- Refractive Index: 1.492
- PSA: 18.46
- LogP: 4.42470
Phosphorodithioic acid,O,O-dibutyl ester Related Literature
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Vibhu Sharma,Nicole Doerr,Pranesh B. Aswath RSC Adv. 2016 6 22341
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David A. Woods,Colin D. Bain Analyst 2012 137 35
-
3. Oxidation of basic zinc dibutyl dithiophosphate by cumyl hydroperoxide at 25 °C; kinetic studies by h.p.l.c.John L. Paddy,Peter S. Brook,David N. Waters J. Chem. Soc. Perkin Trans. 2 1989 1703
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4. Index pages
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5. EXAFS determination of the structure of basic zinc OO-di-n-butyl phosphorodithioateAlan J. Burn,Richard W. Joyner,Peter Meehan,Kevin M. A. Parker J. Chem. Soc. Chem. Commun. 1986 982
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